Crenigacestat - 1421438-81-4

Crenigacestat

Catalog Number: EVT-265177
CAS Number: 1421438-81-4
Molecular Formula: C22H23F3N4O4
Molecular Weight: 464.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Crenigacestat (LY3039478) is a potent, orally bioavailable, and selective γ-secretase inhibitor (GSI) that targets the Notch signaling pathway. [, , , , , , , , , , , , , , , , , , , ] It has been investigated as a potential therapeutic agent for various cancers and diseases associated with aberrant Notch signaling. [, , , , , , , , , , , , , , , , , , , ] In scientific research, Crenigacestat serves as a valuable tool to elucidate the role of the Notch pathway in different biological processes and explore its potential as a therapeutic target.

Mechanism of Action

Crenigacestat acts by inhibiting γ-secretase, a multi-subunit protease complex responsible for cleaving the transmembrane domain of Notch receptors. [, , , , , , , , , , ] This cleavage is crucial for releasing the Notch intracellular domain (NICD), which then translocates to the nucleus and activates downstream target gene transcription. [, , ] By inhibiting γ-secretase, Crenigacestat prevents NICD release and subsequent activation of the Notch signaling pathway. [, , , , , , , , , , ]

Applications
  • Cancer Research: Due to its Notch pathway inhibition, Crenigacestat has been studied in preclinical and clinical trials for various cancers, including:
    • T-cell Acute Lymphoblastic Leukemia (T-ALL) and Lymphoma: Crenigacestat demonstrated in vitro and in vivo antitumor activity against T-ALL. [, ] Clinical trials have assessed its safety and efficacy in patients with relapsed/refractory T-ALL/T-LBL. []
    • Multiple Myeloma: Research shows that Crenigacestat can increase the surface density of BCMA (B-cell maturation antigen) on myeloma cells by preventing its cleavage, thereby enhancing the efficacy of BCMA-targeted therapies. [, , , ]
    • Adenoid Cystic Carcinoma: Crenigacestat demonstrated clinical activity in patients with advanced or metastatic adenoid cystic carcinoma, particularly those harboring Notch pathway alterations. [, ]
    • Intrahepatic Cholangiocarcinoma (iCCA): Studies indicate that Crenigacestat can inhibit iCCA progression by blocking the VEGFA/DLL4/MMP13 axis and by modulating the tumor microenvironment. [, , ]
    • Osteosarcoma: Research suggests that Crenigacestat can suppress stem cell-like properties in osteosarcoma by inhibiting the LIF-mediated activation of stemness-related genes via the Notch1 signaling pathway. []
  • Cardiovascular Disease Research: Crenigacestat has been investigated for its potential to inhibit osteogenic differentiation of human valve interstitial cells, suggesting a possible therapeutic application for calcific aortic valve disease (CAVD). []
  • Fibrosis Research: Research indicates that Crenigacestat can reduce liver fibrosis in the context of iCCA by inhibiting TGF-β signaling. []

All-trans retinoic acid (ATRA)

Relevance: Studies have shown that ATRA can synergistically enhance the efficacy of BCMA-CAR T cell therapy in multiple myeloma by augmenting BCMA expression on myeloma cells. [, ] This synergistic effect is particularly noteworthy when ATRA is combined with crenigacestat. [, ] The combination leads to a significant increase in BCMA expression compared to either agent alone, highlighting a potential strategy to improve BCMA-directed therapies. [, ]

THZ1

Relevance: Research suggests that THZ1, similar to crenigacestat, can suppress cancer stem cell (CSC) activity in anaplastic thyroid cancer (ATC). [] Both compounds achieve this effect through different mechanisms. THZ1 inhibits CDK7, leading to the suppression of NOTCH1 transcription, a key regulator of CSC activity. [] In contrast, crenigacestat directly inhibits NOTCH1 signaling. [] The convergence of these compounds on the NOTCH1 pathway underscores its importance as a therapeutic target in ATC.

GSK-J4

Relevance: GSK-J4 indirectly impacts the same signaling pathway as crenigacestat in osteosarcoma. [] It inhibits UTX, an activator of LIF transcription, leading to the suppression of LIF signaling. [] This, in turn, affects the NOTCH1 signaling pathway, which is also directly inhibited by crenigacestat. [] These findings highlight the interconnectedness of epigenetic regulation and signaling pathways in cancer, with implications for therapeutic targeting.

Pazopanib

Relevance: Crenigacestat has been explored in a sequential treatment approach with pazopanib for soft-tissue sarcoma patients. [] Although the study focuses on the clinical evaluation of this specific sequence, it suggests a potential interplay between Notch signaling, targeted by crenigacestat, and angiogenesis, inhibited by pazopanib, in the context of tumor growth and progression.

Gemcitabine and Cisplatin/Carboplatin

Relevance: Crenigacestat has been studied in combination with gemcitabine and cisplatin or gemcitabine and carboplatin for treating advanced or metastatic solid tumors. [] This highlights the exploration of crenigacestat's potential to enhance the efficacy of standard chemotherapy regimens in various cancer types.

Taladegib (LY3023414)

Relevance: Crenigacestat has been investigated in combination with taladegib for treating patients with advanced or metastatic solid tumors. [] This combination approach reflects the strategy of targeting multiple signaling pathways implicated in cancer development and progression.

Abemaciclib

Relevance: Crenigacestat has been explored in combination with abemaciclib for treating patients with advanced or metastatic solid tumors. [] This combination therapy approach indicates a focus on targeting different aspects of tumor cell proliferation and survival.

Dexamethasone

Relevance: Crenigacestat has been investigated in combination with dexamethasone in a Phase 1 study involving patients with T-cell acute lymphoblastic leukemia and lymphoma. [] This combination suggests an effort to leverage the potential synergistic effects of Notch signaling inhibition by crenigacestat and the anti-inflammatory and potential anti-cancer effects of dexamethasone in these hematologic malignancies.

Properties

CAS Number

1421438-81-4

Product Name

Crenigacestat

IUPAC Name

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide

Molecular Formula

C22H23F3N4O4

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1

InChI Key

YCBAQKQAINQRFW-UGSOOPFHSA-N

SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY3039478; LY 3039478; LY-3039478; Crenigacestat

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.